molecular formula C10H12NO4P B12726309 3-Benzyl-2-isoxazolin-5-ylphosphonic acid CAS No. 125674-65-9

3-Benzyl-2-isoxazolin-5-ylphosphonic acid

Cat. No.: B12726309
CAS No.: 125674-65-9
M. Wt: 241.18 g/mol
InChI Key: BWBGRMFFPIKFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-isoxazolin-5-ylphosphonic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The phosphonic acid group can be introduced through various methods, including the use of dialkyl or diaryl phosphonates, dichlorophosphine, or by oxidation of phosphinic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-isoxazolin-5-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions .

Properties

CAS No.

125674-65-9

Molecular Formula

C10H12NO4P

Molecular Weight

241.18 g/mol

IUPAC Name

(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid

InChI

InChI=1S/C10H12NO4P/c12-16(13,14)10-7-9(11-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H2,12,13,14)

InChI Key

BWBGRMFFPIKFRF-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1CC2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.